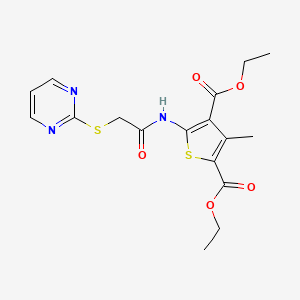

Diethyl 3-methyl-5-(2-(pyrimidin-2-ylthio)acetamido)thiophene-2,4-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

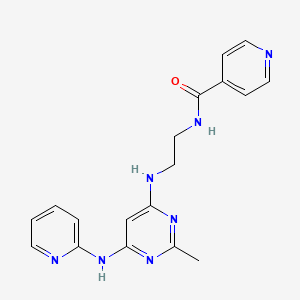

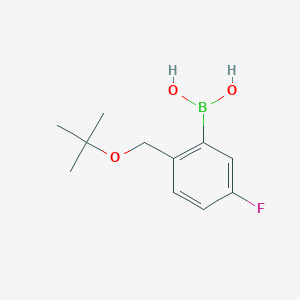

This compound is a derivative of thiophene, which is a five-membered heterocyclic compound with one sulfur atom . It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The presence of these rings suggests that this compound might have interesting chemical properties and potential applications in various fields .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene and pyrimidine rings, along with the various functional groups attached to these rings. These include the diethyl ester groups attached to the thiophene ring and the acetamido group attached to the pyrimidine ring .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the reactivity of the thiophene and pyrimidine rings, as well as the various functional groups present. For example, the thiophene ring can undergo electrophilic aromatic substitution reactions, while the pyrimidine ring can participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar functional groups could impact its solubility in various solvents .Scientific Research Applications

Heterocyclic Compound Synthesis

Research on the synthesis of heterocyclic compounds, particularly those incorporating thiophene and pyrimidine moieties, showcases the significance of these structures in developing pharmacologically active compounds and materials with unique properties. For instance, the synthesis of thieno[2,3-d]pyrimidines through the reaction of amino-thiophene derivatives with isocyanates under microwave irradiation highlights a method for generating compounds that could have utility in medicinal chemistry and materials science (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009). Similarly, the transformation of dimethyl acetone-1,3-dicarboxylate into pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates demonstrates the versatility of such synthetic routes in creating compounds with potential biological or material applications (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009).

Anticancer Activity

The synthesis and evaluation of novel heterocycles for anticancer activity further illustrate the importance of chemical research in addressing health challenges. Research on compounds incorporating thiophene and pyrimidine structures, such as the synthesis of pyrimidine and thiazole derivatives from thiophene-based precursors, indicates promising anticancer properties against specific human cancer cell lines (Abdel-Motaal, Alanzy, & Asem, 2020). This underscores the potential of such compounds in developing new therapeutic agents.

Electrochromic Properties

The development of electrochromic materials based on heterocyclic structures, such as the copolymerization of thiophene derivatives with 3,4-ethylenedioxythiophene (EDOT), represents another dimension of scientific applications. These materials exhibit multicolor electrochromic properties, which are essential for applications in camouflage technologies and electrochromic devices (Algi, Öztaş, Tirkes, Cihaner, & Algi, 2013).

Mechanism of Action

Target of Action

Thiophene derivatives, which this compound is a part of, are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways, contributing to their diverse pharmacological effects .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Thiophene derivatives are known to have a variety of effects at the molecular and cellular level, contributing to their diverse pharmacological properties .

Action Environment

Environmental factors can significantly influence the action of a compound, including its stability, efficacy, and potential side effects .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

diethyl 3-methyl-5-[(2-pyrimidin-2-ylsulfanylacetyl)amino]thiophene-2,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S2/c1-4-24-15(22)12-10(3)13(16(23)25-5-2)27-14(12)20-11(21)9-26-17-18-7-6-8-19-17/h6-8H,4-5,9H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIALOVWQDLABHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2704080.png)

![3-benzyl-N-(2-methoxyethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2704085.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone dihydrochloride](/img/structure/B2704091.png)

![N-ethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B2704094.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2704099.png)

![3-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2704100.png)